REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]2[S:7][CH:8]=[CH:9][C:5]=2[CH:4]=1)=[O:2].[C:12]1([CH3:18])C=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:26])=CC=1>C(O)CO>[O:2]1[CH2:18][CH2:12][O:26][CH:1]1[C:3]1[CH:11]=[CH:10][C:6]2[S:7][CH:8]=[CH:9][C:5]=2[CH:4]=1
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Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
at reflux with the aid of a Dean-Stark trap
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Type
|
TEMPERATURE
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Details
|
the organic layer was cooled
|
Type
|
WASH
|
Details
|
washed with saturated Na2CO3
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Type
|
EXTRACTION
|
Details
|
The Na2CO3 layer was extracted with ethyl acetate (2×)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 149-153° C. at 0.3 mm Hg
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC2=C(SC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |